molecular formula C7H6Br2FNO2 B13256327 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide

Cat. No.: B13256327
M. Wt: 314.93 g/mol
InChI Key: YVQDEIKYCVGQDF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide (CAS: 259269-84-6) is a halogenated benzoic acid derivative with the molecular formula C₇H₅BrFNO₂·HBr (free acid: C₇H₅BrFNO₂, MW: 234.02 g/mol). This compound is a hydrobromide salt of the parent carboxylic acid, enhancing its solubility in polar solvents. Key features include:

  • Substituents: Amino (-NH₂) at position 2, bromine (-Br) at position 3, fluorine (-F) at position 5, and a carboxylic acid (-COOH) group.
  • Purity: ≥95% (typical commercial grade).
  • Applications: Used in organic synthesis, medicinal chemistry, and as a precursor for bioactive molecules.

Properties

Molecular Formula

C7H6Br2FNO2

Molecular Weight

314.93 g/mol

IUPAC Name

2-amino-3-bromo-5-fluorobenzoic acid;hydrobromide

InChI

InChI=1S/C7H5BrFNO2.BrH/c8-5-2-3(9)1-4(6(5)10)7(11)12;/h1-2H,10H2,(H,11,12);1H

InChI Key

YVQDEIKYCVGQDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)F.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps:

    Bromination: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromo group.

    Fluorination: The brominated benzoic acid is then fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride.

    Amination: The resulting compound is aminated using ammonia or an amine source under controlled conditions.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Structurally analogous compounds differ in halogen placement, functional groups, or substitution patterns. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Similarity Score*
2-Amino-3-bromo-5-fluorobenzoic acid 259269-84-6 C₇H₅BrFNO₂ 2-NH₂, 3-Br, 5-F, 1-COOH 234.02 Reference
2-Amino-3-chloro-5-fluorobenzoic acid 1022961-12-1 C₇H₅ClFNO₂ 2-NH₂, 3-Cl, 5-F, 1-COOH 189.57 0.85
2-Amino-5-bromo-4-fluorobenzoic acid 143945-65-7 C₇H₅BrFNO₂ 2-NH₂, 5-Br, 4-F, 1-COOH 234.02 0.77
2-Amino-6-bromo-3-fluorobenzoic acid 1153974-98-1 C₇H₅BrFNO₂ 2-NH₂, 6-Br, 3-F, 1-COOH 234.02 0.76
2-Bromo-5-fluorobenzoic acid Not provided C₇H₄BrFO₂ 2-Br, 5-F, 1-COOH 219.01 N/A
Ethyl 2-amino-5-bromo-3-fluorobenzoate 1183479-43-7 C₉H₉BrFNO₂ 2-NH₂, 5-Br, 3-F, ester (-COOEt) 262.08 N/A

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Key Differences and Implications

(a) Halogen Substitution Patterns
  • Bromine vs. Chlorine: Replacing bromine with chlorine (e.g., 2-amino-3-chloro-5-fluorobenzoic acid) reduces molecular weight (MW: 189.57 vs. 234.02) and alters steric/electronic properties. Chlorine’s smaller atomic radius may enhance solubility but reduce lipophilicity compared to bromine .
(b) Functional Group Modifications
  • Carboxylic Acid vs. Ester: Ethyl 2-amino-5-bromo-3-fluorobenzoate replaces the carboxylic acid with an ester group, increasing lipophilicity (MW: 262.08) and altering metabolic stability. Esters are often prodrugs, whereas the free acid is bioactive .
  • Hydrobromide Salt : The hydrobromide form of the parent acid enhances aqueous solubility due to ionic character, critical for formulation in drug delivery systems .
(c) Heterocyclic Analogues

Compounds like 2-amino-3-bromo-5-hydroxypyridine (CAS: Not provided) replace the benzene ring with pyridine, introducing a nitrogen heteroatom. This modification increases basicity and alters electronic distribution, impacting binding affinity in enzyme inhibition studies .

Biological Activity

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide (CAS No. 2781703) is a chemical compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique halogen substitutions, has been studied for its various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

PropertyValue
Molecular FormulaC7H5BrFNO2
Molecular Weight232.03 g/mol
IUPAC Name2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide
StructureChemical Structure

Antimicrobial Activity

Research has shown that 2-amino-3-bromo-5-fluorobenzoic acid derivatives exhibit notable antimicrobial properties. For instance, studies indicate that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The IC50 values reported for these effects are typically in the micromolar range, indicating a moderate potency compared to established chemotherapeutics like 5-Fluorouracil.

Case Study: Breast Cancer Cell Lines

A study focusing on the MDA-MB-231 and MCF10A cell lines found that treatment with 2-amino-3-bromo-5-fluorobenzoic acid led to significant inhibition of cell proliferation in cancerous cells while exhibiting minimal effects on non-cancerous cells:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.12620-fold
MCF10A2.52-

This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal cells.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and tissue remodeling. This inhibition could be beneficial in preventing cancer spread and improving patient outcomes.

The biological activity of 2-amino-3-bromo-5-fluorobenzoic acid hydrobromide is attributed to its ability to interact with specific molecular targets within cells. The presence of amino and halogen groups enhances its binding affinity to various receptors and enzymes, modulating their activity:

  • Binding to Receptors : It may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • Enzyme Interaction : The compound can inhibit enzymes critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

Research Findings and Future Directions

The ongoing research into 2-amino-3-bromo-5-fluorobenzoic acid hydrobromide highlights its potential as a versatile agent in drug development:

  • Combination Therapies : Future studies may explore its use in combination with other anticancer drugs to enhance efficacy and reduce resistance.
  • In Vivo Studies : Further investigation into its pharmacokinetics and toxicity profiles in animal models will be crucial for assessing its therapeutic viability.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can lead to the design of more potent derivatives.

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